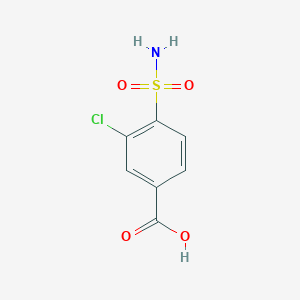

![molecular formula C7H4ClNO3S B3051579 4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 3476-02-6](/img/structure/B3051579.png)

4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Vue d'ensemble

Description

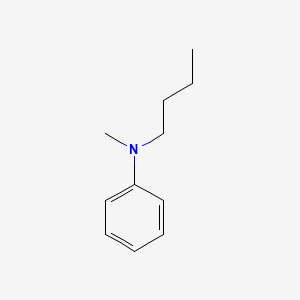

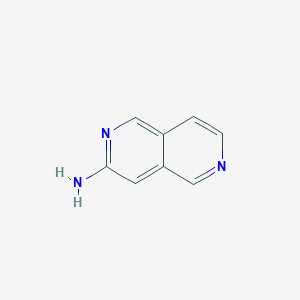

“4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide” is a chemical compound that belongs to the class of isothiazoles . Isothiazoles are organic compounds that consist of a five-membered ring with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond .

Synthesis Analysis

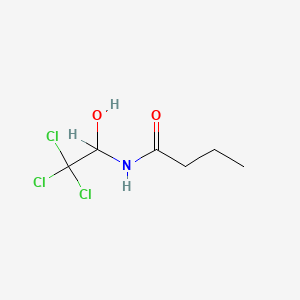

Isothiazoles, including “4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide”, are typically produced by oxidation of enamine-thiones . A general route to the synthesis of N-substituted isothiazol-3(2H)-ones has been described, which proceeds via trichloroacetic acid-mediated ring closure of N-substituted (Z)-3(benzylsulfinyl)propenamides .Molecular Structure Analysis

The molecular structure of “4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide” is characterized by a five-membered ring with an S-N bond . The ring is unsaturated, which means it contains a double bond or a triple bond .Chemical Reactions Analysis

One notable chemical reaction involving isothiazol-3(2H)-ones is their ring transformation to 3,4-dihydro-1,3-thiazin-4(2H)-ones. This transformation is facilitated by a novel carbene addition–ring expansion sequence .Physical And Chemical Properties Analysis

The physical and chemical properties of isothiazoles include a molar mass of 85.12 g·mol−1 and a boiling point of 114 °C . They also have an acidity (pKa) of -0.5 (of conjugate acid) .Applications De Recherche Scientifique

Synthesis and Chemical Properties

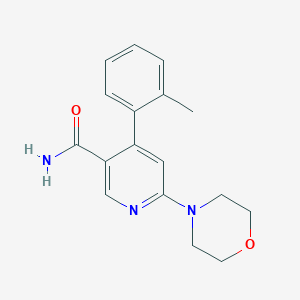

- Synthesis through Intramolecular Reactions : Substituted hexahydrobenzo[d]isothiazole 1,1-dioxides, novel cyclic sulfonamides, have been synthesized through the thermal Diels-Alder reaction of triene derivatives. This includes the synthesis of a histamine H3 receptor antagonist (Greig, Tozer, & Wright, 2001).

- Chemical Reactivity Studies : The reactivity of tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxides has been investigated, revealing insights into their reaction with electrophilic and nucleophilic agents. This has highlighted differences in chemical behavior based on the substrates used (Omelian et al., 2020).

Biological Activity and Radical Generation

- Inhibition of Human Leukocyte Elastase : Certain derivatives of 1,2-benzisothiazol-3(2H)-one 1,1-dioxides have shown inhibitory activity toward human leukocyte elastase and acetylcholinesterase, suggesting potential applications in medicinal chemistry (Zakharova et al., 2010).

- Radical Generation for Synthesis : The generation of benzosultams via a radical process, involving the insertion of sulfur dioxide, demonstrates a method to create diverse sulfonated compounds (Zhou, Xia, & Wu, 2017).

Catalytic Applications

- Homogeneous Catalysis in Organic Synthesis : N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as an efficient and homogeneous catalyst for synthesizing various derivatives in aqueous media, highlighting its potential in green chemistry (Khazaei et al., 2015).

Propriétés

IUPAC Name |

4-chloro-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3S/c8-4-2-1-3-5-6(4)7(10)9-13(5,11)12/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNBYOYSLQUCNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)NS2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70574425 | |

| Record name | 4-Chloro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide | |

CAS RN |

3476-02-6 | |

| Record name | 4-Chloro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one](/img/structure/B3051497.png)

![3-Bromobenzo[c]isothiazole](/img/structure/B3051515.png)